molecular formula C12H13N3O2 B4717926 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- CAS No. 36995-90-1

2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-

Cat. No.: B4717926
CAS No.: 36995-90-1
M. Wt: 231.25 g/mol
InChI Key: MBJXBYVPWYHBLY-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring with two keto groups at positions 2 and 4, a methyl group at position 3, and a methylphenylamino group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Methyl Group: The methyl group at position 3 can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Substitution with Methylphenylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the keto groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenated compounds and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(phenylamino)-: Similar structure but lacks the methyl group on the phenyl ring.

    2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-(methylphenylamino)-: Similar structure but has an ethyl group instead of a methyl group at position 3.

Uniqueness

    Structural Features: The presence of both the methyl group at position 3 and the methylphenylamino group at position 6 makes it unique.

    Chemical Properties:

Properties

IUPAC Name

3-methyl-6-(N-methylanilino)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-14(9-6-4-3-5-7-9)10-8-11(16)15(2)12(17)13-10/h3-8H,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJXBYVPWYHBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190484
Record name 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36995-90-1
Record name 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036995901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 3-methyl-6-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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